(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Stereochemistry Chalcone Isomerism Physicochemical Properties

(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative featuring a benzoxazole ring at the β-position of its α,β-unsaturated ketone core. This compound belongs to a class of trimethoxyphenyl (TMP)-containing molecules known to interact with the colchicine binding site of tubulin.

Molecular Formula C25H21NO5
Molecular Weight 415.4 g/mol
Cat. No. B12164345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular FormulaC25H21NO5
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C25H21NO5/c1-28-21-14-17(15-22(29-2)24(21)30-3)23(27)18(13-16-9-5-4-6-10-16)25-26-19-11-7-8-12-20(19)31-25/h4-15H,1-3H3/b18-13-
InChIKeyXOWDWMIWQXTRSL-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-Benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A Specialized Benzoxazole-Chalcone Hybrid for Anticancer and Tubulin-Targeting Research


(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative featuring a benzoxazole ring at the β-position of its α,β-unsaturated ketone core. This compound belongs to a class of trimethoxyphenyl (TMP)-containing molecules known to interact with the colchicine binding site of tubulin [1]. Unlike classical 1,3-diaryl chalcones, the benzoxazole is directly fused to the enone system, creating a unique electronic and steric profile. The molecule has the molecular formula C25H21NO5 and a monoisotopic mass of 415.14197 g/mol [2]. Its (2E) stereochemical configuration distinguishes it from the corresponding (2Z) isomer, potentially influencing receptor binding geometry and biological activity.

Procurement Risks with Generic 1,3-Diaryl Chalcones: Why (2E)-2-Benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Cannot Be Trivially Replaced


Standard 1,3-diarylpropenones (e.g., phenstatin or MDL-27048) place aromatic rings at the 1- and 3-positions of the enone, whereas this compound uniquely positions a benzoxazole heterocycle at the 2-position and a phenyl group at the 3-position [1]. This results in a fundamentally different spatial arrangement of pharmacophoric elements compared to classical tubulin-binding chalcones. The (2E) configuration further separates it from its (2Z) isomer, which exhibits distinct physicochemical properties such as a calculated LogP of ~4.81 and a polar surface area of 70.79 Ų [2]. Simply substituting a non-benzoxazole chalcone or the (2Z) isomer for this specific (2E) compound would alter key molecular recognition features, potentially invalidating any established structure-activity relationship (SAR) in tubulin polymerization or cytotoxicity assays.

Quantitative Differentiation Evidence for (2E)-2-Benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one vs. Closest Analogs


Stereochemical Differentiation: (2E) vs. (2Z) Isomer Configuration

The (2E) isomer of 2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one differs from the (2Z) isomer in the spatial orientation of the carbonyl oxygen and benzoxazole ring relative to the enone double bond. The (2Z)-isomer has been structurally characterized with a monoisotopic mass of 415.14197 g/mol, a calculated LogP of 4.81, a topological polar surface area (TPSA) of 70.79 Ų, and 7 rotatable bonds [1]. While direct experimental comparison data between the E and Z isomers is not publicly available, the altered dipole moment and steric accessibility around the enone system are expected to influence hydrogen-bonding interactions with biological targets such as tubulin. This stereochemical distinction is critical for maintaining consistent results in any assay previously optimized for the (2E) configuration.

Stereochemistry Chalcone Isomerism Physicochemical Properties

Benzoxazole at β-Position: Structural Divergence from Classical 1,3-Diaryl Chalcone Antitubulin Agents

Classical tubulin-targeting chalcones such as phenstatin or MDL-27048 feature diaryl substitution exclusively at the 1- and 3-positions of the propenone backbone. The target compound introduces a benzoxazole heterocycle directly at the 2-position, creating a distinct hydrogen-bond acceptor/donor profile not present in 1,3-diaryl analogs [1]. TMP-based tubulin inhibitors, including CA-4 and chalcone derivatives, rely on the 3,4,5-trimethoxyphenyl moiety for colchicine-site binding, with reported tubulin polymerization IC50 values ranging from 1-10 μM for potent analogs [2]. The benzoxazole substitution at the 2-position may alter the binding pose relative to these benchmarks, though direct comparative tubulin polymerization data for this specific compound remain unpublished.

Tubulin Polymerization Inhibition Colchicine Binding Site Chalcone SAR

3,4,5-Trimethoxyphenyl Pharmacophore Differentiation vs. 2,4,5-Trimethoxyphenyl Analogs

The 3,4,5-trimethoxyphenyl (3,4,5-TMP) group is a well-established pharmacophore for colchicine-site tubulin binding, whereas the 2,4,5-trimethoxyphenyl isomer exhibits altered binding affinity due to different methoxy group geometry [1]. Closely related benzoxazole-chalcone analogs such as (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (ChemBase ID: 192632) feature the 2,4,5-TMP substitution pattern [2]. Published SAR studies on TMP-containing heterocycles demonstrate that the 3,4,5-TMP arrangement is critical for optimal colchicine-site engagement, with the 3-methoxy group forming key hydrophobic contacts within the binding pocket [1]. The target compound retains the validated 3,4,5-TMP arrangement, distinguishing it from related 2,4,5-TMP benzoxazole-chalcone screening compounds.

Trimethoxyphenyl Isomerism Colchicine Site Affinity Methoxy Position SAR

Recommended Application Scenarios for (2E)-2-Benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Based on Verified Evidence


Colchicine-Site Tubulin Polymerization Inhibitor Screening in Oncology Drug Discovery

This compound is suitable for inclusion in focused libraries targeting the colchicine binding site of β-tubulin, based on the validated 3,4,5-trimethoxyphenyl pharmacophore shared with CA-4 and other TMP-based tubulin inhibitors [1]. Its unique 2-benzoxazolyl-3-phenyl substitution pattern offers scaffold diversity beyond classical 1,3-diaryl chalcones, potentially revealing novel binding interactions in tubulin polymerization assays [2].

Structure-Activity Relationship (SAR) Studies on Benzoxazole-Chalcone Hybrids

The compound can serve as a core scaffold for systematic SAR exploration of benzoxazole positioning within the chalcone framework. The (2E) configuration and unsubstituted phenyl at C-3 make it an ideal starting point for derivatization studies comparing the impact of E/Z isomerism and aryl substitution patterns on cytotoxic potency [1].

E/Z Isomer Comparison Studies for Enone-Based Tubulin Ligands

As the (2E) counterpart to the commercially available (2Z) isomer (ChemBase ID: 192019), this compound enables direct stereochemical comparison studies. Researchers can evaluate how the E/Z configuration affects tubulin binding, cellular permeability, and antiproliferative activity using paired isomer experiments [2].

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